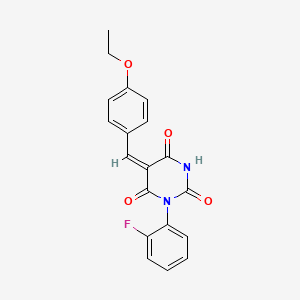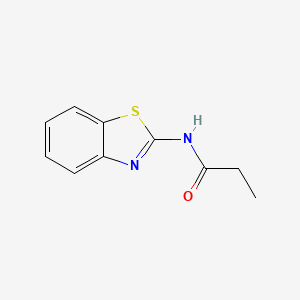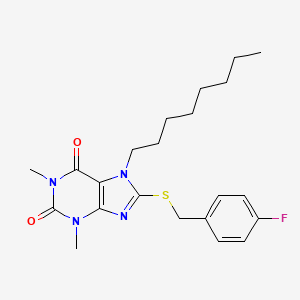![molecular formula C27H30N4O5S B11652808 (6Z)-5-imino-6-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652808.png)
(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (6Z)-5-imino-6-(3-metoxi-4-{2-[2-(3-metilfenoxi)etoxi]etoxi}bencilideno)-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es una molécula orgánica compleja con posibles aplicaciones en diversos campos científicos. Su estructura incluye un núcleo tiadiazolo-pirimidinona, que es conocido por sus diversas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo tiadiazolo-pirimidinona: Esto se puede lograr mediante reacciones de ciclización que involucran derivados apropiados de tiourea y aldehído en condiciones ácidas o básicas.
Introducción del grupo bencilideno: Este paso implica la condensación de la estructura del núcleo con un derivado de benzaldehído, facilitada por una base como el hidróxido de sodio.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Emplear agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en varias posiciones de la molécula.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Productos principales
Oxidación: Formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Conversión a las correspondientes aminas o alcoholes.
Sustitución: Introducción de varios grupos funcionales dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como sonda para estudiar procesos biológicos.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Posible uso en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El compuesto ejerce sus efectos a través de interacciones con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Las vías exactas involucradas dependerían del contexto biológico específico y la naturaleza de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
(6Z)-5-imino-6-(3-metoxi-4-{2-[2-(3-metilfenoxi)etoxi]etoxi}bencilideno)-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona: comparte similitudes estructurales con otros derivados de tiadiazolo-pirimidinona.
Compuestos de bromo: Estos compuestos también exhiben diversa reactividad y actividades biológicas.
Singularidad
La combinación única de grupos funcionales en este compuesto le proporciona propiedades químicas y biológicas distintas, lo que lo convierte en una molécula valiosa para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C27H30N4O5S |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
(6Z)-5-imino-6-[[3-methoxy-4-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O5S/c1-4-6-24-30-31-25(28)21(26(32)29-27(31)37-24)16-19-9-10-22(23(17-19)33-3)36-14-12-34-11-13-35-20-8-5-7-18(2)15-20/h5,7-10,15-17,28H,4,6,11-14H2,1-3H3/b21-16-,28-25? |
Clave InChI |
XBUUHRMROUDEET-NZAISQPBSA-N |
SMILES isomérico |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOCCOC4=CC=CC(=C4)C)OC)/C(=O)N=C2S1 |
SMILES canónico |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOCCOC4=CC=CC(=C4)C)OC)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![N-(4-fluorophenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11652746.png)

![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)

![Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
![14-benzylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652771.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)

![3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11652783.png)
![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652795.png)
